
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is a pyrimidine derivative with a molecular formula of C6H9N3O2. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,6-dihydroxypyrimidine with formaldehyde and methylamine. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Amino-6-(carboxymethyl)-5-methylpyrimidin-4(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
科学的研究の応用
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to the disruption of normal cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the hydroxymethyl group.
2-Amino-6-methylpyrimidin-4-ol: Similar structure but lacks the hydroxymethyl group and has a hydroxyl group instead of a keto group.
Uniqueness
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is unique due to the presence of both the hydroxymethyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-amino-4-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(2-10)8-6(7)9-5(3)11/h10H,2H2,1H3,(H3,7,8,9,11) |
InChIキー |
ODJUQRVRSGKMOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(NC1=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
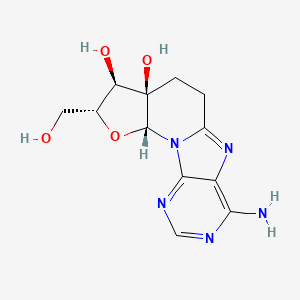
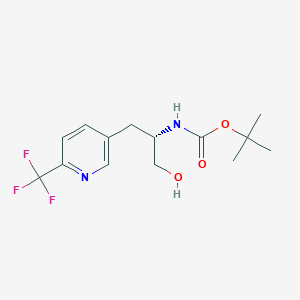
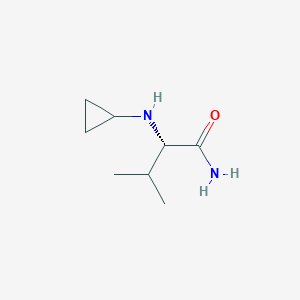
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
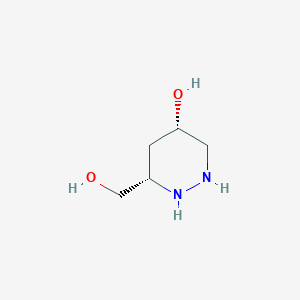


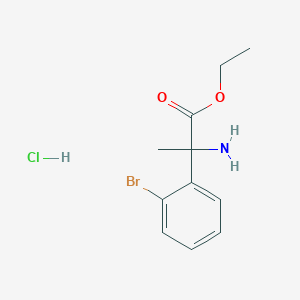
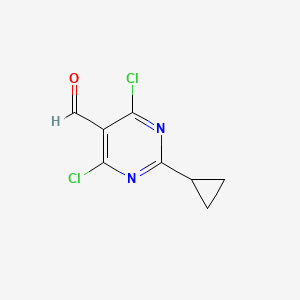

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
